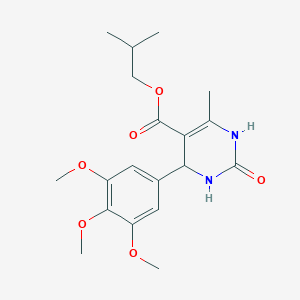

2-Methylpropyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Beschreibung

2-Methylpropyl-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidin-5-carboxylat ist eine komplexe organische Verbindung, die zur Klasse der Tetrahydropyrimidine gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Tetrahydropyrimidinring beinhaltet, der mit verschiedenen funktionellen Gruppen substituiert ist, darunter eine Trimethoxyphenylgruppe.

Eigenschaften

Molekularformel |

C19H26N2O6 |

|---|---|

Molekulargewicht |

378.4 g/mol |

IUPAC-Name |

2-methylpropyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C19H26N2O6/c1-10(2)9-27-18(22)15-11(3)20-19(23)21-16(15)12-7-13(24-4)17(26-6)14(8-12)25-5/h7-8,10,16H,9H2,1-6H3,(H2,20,21,23) |

InChI-Schlüssel |

PUUPZVBABQDLSU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OCC(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Methylpropyl-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidin-5-carboxylat umfasst in der Regel mehrere Schritte. Ein üblicher Syntheseweg beinhaltet die folgenden Schritte:

Bildung des Tetrahydropyrimidinrings: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen, um den Tetrahydropyrimidinring zu bilden.

Einführung der Trimethoxyphenylgruppe: Die Trimethoxyphenylgruppe wird durch eine Substitutionsreaktion eingeführt, wobei häufig ein halogeniertes Trimethoxybenzolderivat und ein geeignetes Nucleophil verwendet werden.

Veresterung: Die Carboxylatgruppe wird durch eine Veresterungsreaktion eingeführt, wobei typischerweise ein Alkohol und ein Carbonsäurederivat unter sauren Bedingungen verwendet werden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit verbessern. Darüber hinaus können industrielle Verfahren fortschrittliche Reinigungstechniken wie Chromatographie und Kristallisation integrieren, um sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt.

Analyse Chemischer Reaktionen

Reaktionstypen

2-Methylpropyl-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidin-5-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Reduktionsreaktionen können die Oxogruppe in eine Hydroxylgruppe umwandeln.

Substitution: Die Verbindung kann nucleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere an der Trimethoxyphenylgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.

Substitution: Halogenierte Derivate und Nucleophile wie Amine oder Thiole werden häufig eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Ketone oder Aldehyde ergeben, während die Reduktion Alkohole erzeugen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, was zu einer Vielzahl von Derivaten führt.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Methylpropyl-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidin-5-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen ausüben durch:

Bindung an Enzyme: Sie kann Enzyme hemmen oder aktivieren, die an kritischen biologischen Prozessen beteiligt sind.

Modulation von Rezeptoren: Die Verbindung kann mit Zellrezeptoren interagieren und Signaltransduktionswege verändern.

Interferenz mit DNA/RNA: Sie kann an Nukleinsäuren binden und die Genexpression und Proteinsynthese beeinflussen.

Wirkmechanismus

The mechanism of action of 2-Methylpropyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: It can inhibit or activate enzymes involved in critical biological processes.

Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways.

Interfering with DNA/RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Methylpropyl-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidin-5-carboxylat: weist Ähnlichkeiten mit anderen Tetrahydropyrimidinderivaten auf, wie zum Beispiel:

Einzigartigkeit

Die Einzigartigkeit von 2-Methylpropyl-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidin-5-carboxylat liegt in seinem spezifischen Substitutionsschema und seinen funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Insbesondere seine Trimethoxyphenylgruppe trägt zu seinen potenziellen therapeutischen Anwendungen bei und unterscheidet sie von anderen ähnlichen Verbindungen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.